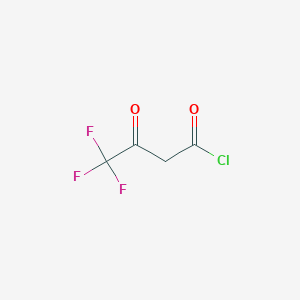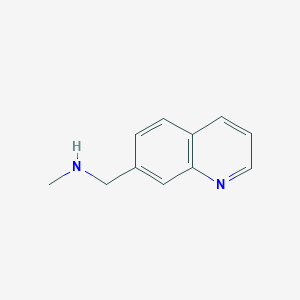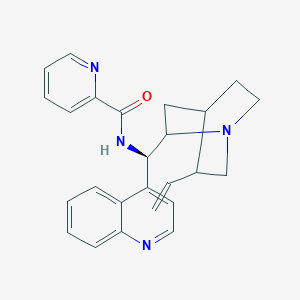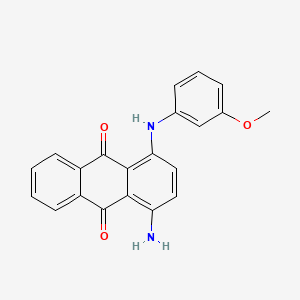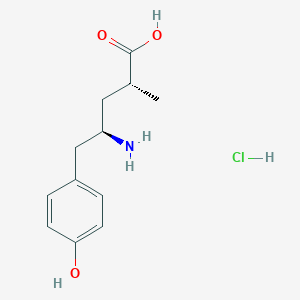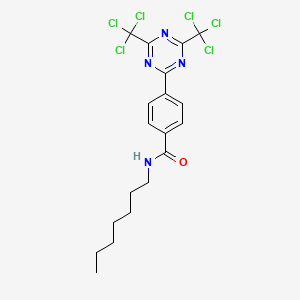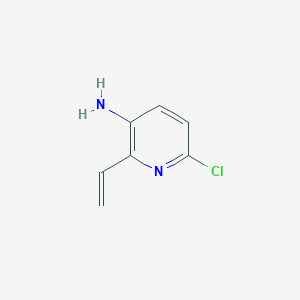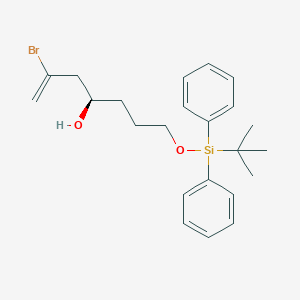
(R)-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol is a complex organic compound that features a bromine atom, a tert-butyldiphenylsilyl group, and a hept-1-en-4-ol backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol typically involves multiple steps, starting from simpler precursors. One common route involves the protection of a hept-1-en-4-ol derivative with a tert-butyldiphenylsilyl group, followed by bromination at the 2-position. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction Reactions: The double bond in the hept-1-en-4-ol backbone can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, tetrahydrofuran), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., PCC, Dess-Martin periodinane), solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, hydrogenation catalysts (e.g., Pd/C), solvents (e.g., ethanol).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carbonyl compounds.
Reduction: Saturated alcohol derivatives.
Scientific Research Applications
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol depends on its specific application. In chemical reactions, the bromine atom and the tert-butyldiphenylsilyl group play crucial roles in directing reactivity and selectivity. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol: Unique due to the presence of both a bromine atom and a tert-butyldiphenylsilyl group.
®-2-Bromo-7-((tert-butyldimethylsilyl)oxy)hept-1-en-4-ol: Similar structure but with a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.
®-2-Bromo-7-((trimethylsilyl)oxy)hept-1-en-4-ol: Features a trimethylsilyl group, making it less bulky compared to tert-butyldiphenylsilyl.
Uniqueness
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol stands out due to the steric and electronic effects imparted by the tert-butyldiphenylsilyl group, which can influence its reactivity and selectivity in chemical reactions.
Properties
CAS No. |
784194-08-7 |
|---|---|
Molecular Formula |
C23H31BrO2Si |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(4R)-2-bromo-7-[tert-butyl(diphenyl)silyl]oxyhept-1-en-4-ol |
InChI |
InChI=1S/C23H31BrO2Si/c1-19(24)18-20(25)12-11-17-26-27(23(2,3)4,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-16,20,25H,1,11-12,17-18H2,2-4H3/t20-/m1/s1 |
InChI Key |
JFCWNGPAJMISHU-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@H](CC(=C)Br)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(CC(=C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


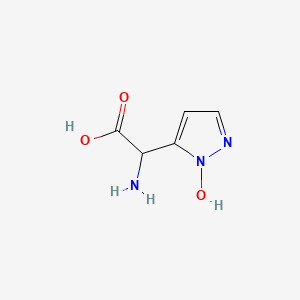
![2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
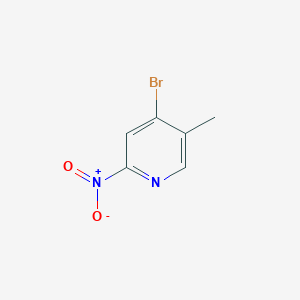
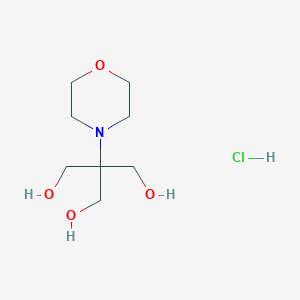

![2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)
